Etoxadrol hydrochloride

CAS No.: 23239-37-4

Cat. No.: VC1929787

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23239-37-4 |

|---|---|

| Molecular Formula | C16H24ClNO2 |

| Molecular Weight | 297.82 g/mol |

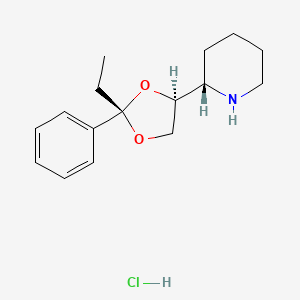

| IUPAC Name | (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |

| Standard InChI Key | YXNTVNNAXUKHQM-CLUYDPBTSA-N |

| Isomeric SMILES | CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |

| SMILES | CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |

| Canonical SMILES | CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |

Introduction

Chemical Structure and Properties

Etoxadrol hydrochloride, also known by the research codes CL-1848 and U-37862A, is a 2-ethyl-2-phenyl-1,3-dioxolane derivative with a piperidine moiety . Its chemical formula is C16H23NO2·HCl with a molecular weight of 297.82 g/mol . The IUPAC name for this compound is (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine hydrochloride.

X-ray crystallography has determined that etoxadrol possesses three chiral centers with the absolute configuration of 2S, 4S, and 6S . This stereochemical specificity is critical to its pharmacological activity, as etoxadrol represents just one of eight possible optical isomers of 2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane . The compound contains a 1,3-dioxolane ring structure with a phenyl group and an ethyl substituent at the 2-position, while the piperidine moiety is attached at the 4-position of the dioxolane ring .

Physicochemical Properties

Table 1: Physicochemical Properties of Etoxadrol Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C16H23NO2·HCl | |

| Molecular Weight | 297.82 g/mol | |

| Exact Mass | 297.1496 | |

| CAS Registry Number | 23239-37-4 | |

| Stereochemical Configuration | 2S, 4S, 6S |

Synthesis and Structural Characterization

Etoxadrol hydrochloride was synthesized from (S,S)-1-(2-piperidyl)-1,2-ethanediol, which was obtained through the cleavage of dexoxadrol (a 2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane derivative) . The synthesis involves the formation of a 1,3-dioxolane ring and incorporation of a piperidine moiety.

Single-crystal X-ray analysis has been instrumental in determining the absolute configuration of etoxadrol hydrochloride at its three chiral centers . This stereochemical specificity is crucial for its biological activity, as demonstrated by comparison with its epimer, epietoxadrol (2R,4S,6S configuration), which exhibits significantly reduced potency .

The synthetic pathway typically involves several steps, including:

-

Formation of the 1,3-dioxolane ring through the reaction of an appropriate aldehyde or ketone with ethylene glycol under acidic conditions

-

Incorporation of the piperidine moiety through reaction with a suitable piperidine derivative

-

Formation of the hydrochloride salt for stabilization and improved solubility properties

Clinical Studies and Anesthetic Effects

Clinical evaluation of etoxadrol hydrochloride as an anesthetic has been documented in studies involving human subjects. In one key study, twenty-eight patients received etoxadrol as the primary anesthetic agent . The anesthesia produced by etoxadrol was characterized by profound analgesia and amnesia, while notably preserving pharyngeal and laryngeal reflexes, as well as swallowing and lid reflexes .

Anesthetic Properties

Table 2: Clinical Effects of Etoxadrol Hydrochloride at 0.75 mg/kg

Physiological Effects

Cardiovascular Effects

Administration of etoxadrol hydrochloride produces notable cardiovascular effects. Studies have documented slight increases in systolic, diastolic, and pulse pressure, accompanied by tachycardia . Animal studies in dogs have further confirmed that etoxadrol produces a prominent tachycardia that results in elevated cardiac output and systemic arterial pressure .

These cardiovascular effects distinguish etoxadrol from some other anesthetic agents that tend to produce cardiovascular depression, suggesting potential advantages in specific clinical scenarios where maintenance of blood pressure is desirable.

Neurological Effects

A characteristic neurological effect observed with etoxadrol is alternating nystagmus, which persists for several hours after administration . This nystagmus is associated with dream states or visual hallucinations that most patients found pleasant, though a significant minority experienced unpleasant dreams .

The neurological effects align with etoxadrol's mechanism as an NMDA receptor antagonist, which explains its dissociative properties similar to those of phencyclidine and ketamine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume